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molecular formula C9H10BrNO B8678391 2-(3-bromophenyl)-N-methyl-acetamide

2-(3-bromophenyl)-N-methyl-acetamide

Cat. No. B8678391
M. Wt: 228.09 g/mol
InChI Key: YKIFRFWJAYYRLK-UHFFFAOYSA-N
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Patent
US06300352B1

Procedure details

A solution of 3-bromophenyl acetic acid (2.15 g), a tetrahydrofuran solution of methyl amine (6 ml, 2M), dimethylaminopyridine (1.32 g), and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (2.06 g) in dichloromethane was stirred at room temperature for 16 hrs. The organic solution was washed thrice with 2M hydrochloric acid solution, dried over magnesium sulphate, filtered and evaporated to afford a solid (1.86 g).
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
2.06 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH2:8][C:9]([OH:11])=O)[CH:5]=[CH:6][CH:7]=1.CN.[CH3:14][N:15](C1C=CC=CN=1)C.Cl.CN(C)CCCN=C=NCC>ClCCl.O1CCCC1>[Br:1][C:2]1[CH:3]=[C:4]([CH2:8][C:9]([NH:15][CH3:14])=[O:11])[CH:5]=[CH:6][CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
2.15 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)CC(=O)O
Name
Quantity
6 mL
Type
reactant
Smiles
CN
Name
Quantity
1.32 g
Type
reactant
Smiles
CN(C)C1=NC=CC=C1
Name
Quantity
2.06 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic solution was washed thrice with 2M hydrochloric acid solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)CC(=O)NC
Measurements
Type Value Analysis
AMOUNT: MASS 1.86 g
YIELD: CALCULATEDPERCENTYIELD 81.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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